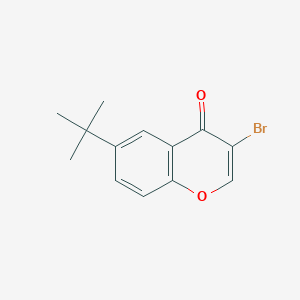
3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one typically involves the bromination of 6-tert-butyl-4H-1-benzopyran-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Formation of de-brominated products or alcohols.
科学的研究の応用
3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with cellular proteins, leading to apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Bromo-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one: Known for its antioxidant properties.
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: Used in the synthesis of various organic compounds.
tert-Butyl 4-bromobutanoate: Utilized as an intermediate in organic synthesis.
Uniqueness
3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with biological targets. Additionally, the bromine atom offers a site for further functionalization, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
288399-52-0 |
|---|---|
分子式 |
C13H13BrO2 |
分子量 |
281.14 g/mol |
IUPAC名 |
3-bromo-6-tert-butylchromen-4-one |
InChI |
InChI=1S/C13H13BrO2/c1-13(2,3)8-4-5-11-9(6-8)12(15)10(14)7-16-11/h4-7H,1-3H3 |
InChIキー |
BMGAFYQPEZYXJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)
![5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline](/img/structure/B11841854.png)


